4-Methylsulfonylthiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S2 |
|---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
4-methylsulfonylthiomorpholine |
InChI |
InChI=1S/C5H11NO2S2/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 |
InChI Key |
UXYZUTMHAJRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCSCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylsulfonylthiomorpholine and Its Precursors
Retrosynthetic Analysis of 4-Methylsulfonylthiomorpholine
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most straightforward disconnection is at the nitrogen-sulfur (N-S) bond of the sulfonamide functional group. This primary disconnection leads to two key synthons: the commercially available or synthetically accessible thiomorpholine (B91149) and a methylsulfonylating agent, such as methanesulfonyl chloride. This approach suggests a direct forward synthesis involving the sulfonylation of the secondary amine of the pre-formed thiomorpholine ring.
A deeper retrosynthetic disconnection of the thiomorpholine ring itself reveals several potential starting materials. Cleavage of the two carbon-heteroatom bonds (C-N and C-S) points to precursors such as a bis(2-haloethyl)amine derivative that can be cyclized with a sulfide (B99878) source. Alternatively, starting from diethanolamine (B148213), the hydroxyl groups can be converted into leaving groups, followed by cyclization with a sulfur nucleophile. This latter approach is particularly notable as it can be adapted to incorporate the methylsulfonyl group at an early stage.
Established Synthetic Routes to the Thiomorpholine Ring System
The thiomorpholine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized by the cyclization strategy and the method of sulfur incorporation.
The formation of the six-membered thiomorpholine ring is typically achieved through intramolecular cyclization reactions. One of the most common strategies involves the reaction of a bifunctional precursor containing both the nitrogen and sulfur atoms, or their progenitors, separated by two ethylene (B1197577) units.
A well-established method involves the transformation of diethanolamine into a suitable intermediate that can undergo cyclization. nih.gov For instance, diethanolamine can be converted into bis(2-chloroethyl)amine (B1207034), which is then cyclized by treatment with a sulfide source like sodium sulfide. Another approach involves the intramolecular hydroalkoxylation or hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by reagents such as boron trifluoride etherate, to form the saturated heterocyclic ring. organic-chemistry.org
More recently, a continuous flow process has been developed, highlighting modern advancements in synthetic methodology. nih.govresearchgate.netacs.org This method utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride to generate a half-mustard intermediate, which is subsequently cyclized to thiomorpholine via a base-mediated reaction. nih.govnih.govacs.org
A particularly relevant synthesis starts with diethanolamine, which is first acylated with methanesulfonyl chloride in the presence of triethylamine (B128534). The resulting intermediate is then subjected to a ring-closure reaction with sodium sulfide to yield the thiomorpholine ring. google.com
In many classical syntheses, sodium sulfide (Na₂S) is employed as the sulfur source. nih.govgoogle.com It acts as a nucleophile in reactions with precursors containing two leaving groups, such as bis(2-chloroethyl)amine, to form the thiomorpholine ring. Another common precursor for the sulfur atom is 2-mercaptoethanol, which can be reacted with aziridine (B145994) to build the necessary carbon-sulfur and carbon-nitrogen framework prior to cyclization. nih.govacs.org
In the Depretz method for synthesizing the related sulfur mustard, sulfur dichloride is reacted with ethylene, demonstrating a direct way to form the bis(2-chloroethyl)sulfide structure which is analogous to the thiomorpholine backbone. wikipedia.org Similarly, the Levinstein process uses disulfur (B1233692) dichloride. wikipedia.org While not directly producing thiomorpholine, these methods illustrate fundamental strategies for forming the C-S-C linkage.
The table below summarizes various synthetic routes to the thiomorpholine ring system.
| Starting Material(s) | Key Reagents | Brief Description |
| Diethanolamine | Thionyl chloride, Sodium sulfide | Conversion of diethanolamine to bis(2-chloroethyl)amine followed by cyclization with sodium sulfide. |
| Cysteamine hydrochloride, Vinyl chloride | 9-Fluorenone (photocatalyst), Base | Continuous flow photochemical thiol-ene reaction followed by base-mediated cyclization. nih.govacs.org |
| Diethanolamine | Methanesulfonyl chloride, Triethylamine, Sodium sulfide | Acylation of diethanolamine with methanesulfonyl chloride, followed by ring-closure with sodium sulfide. google.com |
| 2-Mercaptoethanol, Aziridine | - | Reaction to form an intermediate which is then converted and cyclized. nih.govacs.org |
Synthesis of the N-Methylsulfonyl Moiety
The N-methylsulfonyl group is a key feature of this compound. This sulfonamide linkage is typically formed by reacting a secondary amine with a methylsulfonylating agent.
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comlibretexts.org For the synthesis of this compound, this would involve the reaction of thiomorpholine with methanesulfonyl chloride. The reaction is typically carried out in an inert solvent, and a base such as pyridine (B92270) or triethylamine is used to neutralize the hydrogen chloride byproduct. cbijournal.com
The reactivity of the amine is a key factor in this reaction. While primary amines are generally highly reactive towards sulfonyl chlorides, secondary amines, like thiomorpholine, can exhibit lower reactivity. cbijournal.com The choice of base and reaction conditions can be optimized to ensure efficient sulfonylation. For instance, N-methylimidazole has been used in conjunction with methanesulfonyl chloride to facilitate the formation of amide bonds under mild conditions. organic-chemistry.orgresearchgate.net
An alternative to the direct sulfonylation of thiomorpholine is to introduce the methylsulfonyl group at an earlier stage of the synthesis. As mentioned previously, a patent describes a method where diethanolamine is first reacted with methanesulfonyl chloride. google.com This forms an acylated intermediate which is then cyclized. This approach can be advantageous as it avoids the handling of thiomorpholine itself, which may be volatile or have an unpleasant odor.
The synthesis of the key precursor, bis(2-chloroethyl)amine, is well-documented and typically involves the reaction of diethanolamine with thionyl chloride. This precursor can then be sulfonylated. For example, a patent describes the reaction of bis(2-chloroethyl)amine with p-toluenesulfonyl chloride in the presence of a base to form N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. google.com A similar reaction with methanesulfonyl chloride would yield N,N-bis(2-chloroethyl)methanesulfonamide, a direct precursor that could be cyclized with a sulfide source to afford this compound.
The following table outlines common sulfonylation reactions relevant to the synthesis of this compound.
| Amine Precursor | Sulfonylating Agent | Base | Product Type |
| Primary or Secondary Amine | Sulfonyl Chloride | Pyridine, Triethylamine | Sulfonamide cbijournal.com |
| N-Cbz-protected amino acids | Methanesulfonyl chloride | N-methylimidazole | Arylamide organic-chemistry.orgresearchgate.net |
| bis(2-chloroethyl)amine | p-Toluenesulfonyl chloride | Sodium hydroxide, Potassium carbonate | N,N-bis(2-chloroethyl)sulfonamide google.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions for the synthesis of this compound, particularly the N-sulfonylation step, is crucial for maximizing yield and ensuring high selectivity. Key parameters that are typically manipulated include the choice of catalyst, solvent, and reaction temperature.
While the N-sulfonylation of secondary amines like thiomorpholine with sulfonyl chlorides can often proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and yield. Lewis acids and various organic catalysts have been shown to be effective in sulfonamide synthesis. For instance, indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been reported to catalyze the sulfonylation of amines. organic-chemistry.org The catalyst facilitates the reaction by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine.
The selection of a suitable catalyst is dependent on the specific substrates and reaction conditions. Below is a table illustrating potential catalytic systems for the N-sulfonylation of thiomorpholine.
| Catalyst Type | Example Catalyst | Potential Advantages |
| Lewis Acid | Indium(III) Chloride | Mild reaction conditions, high yields. |
| Lewis Acid | Ytterbium(III) Triflate | Effective for less nucleophilic amines. |
| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation and sulfonylation reactions. |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Useful in biphasic reaction media. |
The choice of solvent plays a significant role in the N-sulfonylation of thiomorpholine, influencing the solubility of reactants, the reaction rate, and the ease of product isolation. A range of solvents can be employed, from non-polar aprotic solvents like dichloromethane (B109758) and toluene (B28343) to polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF). The polarity of the solvent can affect the stability of the transition state and thus the reaction kinetics. nih.gov
Temperature control is also a critical factor. The N-sulfonylation reaction is typically exothermic, and maintaining an optimal temperature is necessary to prevent side reactions and decomposition of the product. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release, and then gradually warmed to room temperature or slightly elevated temperatures to ensure complete conversion.
The following table summarizes the influence of solvent and temperature on the N-sulfonylation reaction.
| Solvent | Polarity | Typical Temperature Range (°C) | Observations |
| Dichloromethane (DCM) | Non-polar aprotic | 0 to 25 | Good solubility for reactants, easy removal post-reaction. |
| Acetonitrile (MeCN) | Polar aprotic | 0 to 50 | Can accelerate the reaction rate due to stabilization of charged intermediates. |
| Tetrahydrofuran (THF) | Moderately polar aprotic | 0 to 66 | A versatile solvent, often used in combination with a base. |
| Water | Polar protic | 0 to 25 | Can be used in biphasic systems with a phase transfer catalyst. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of greener solvents, solvent-free reaction conditions, and the development of catalytic methods that minimize waste. rsc.org
One promising green approach is the use of mechanochemistry, where reactions are carried out in a ball mill with minimal or no solvent. rsc.org This technique has been successfully applied to the synthesis of sulfonamides and could potentially be adapted for the N-sulfonylation of thiomorpholine. researchgate.net The benefits include reduced solvent waste, lower energy consumption, and often faster reaction times. rsc.org
Another key aspect of green chemistry is the use of sustainable and less hazardous reagents and solvents. Water is an ideal green solvent, and methods for conducting sulfonylation reactions in aqueous media are being developed. researchgate.net The use of catalytic systems, as discussed previously, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste generation. thieme-connect.com Furthermore, the development of continuous flow processes for the synthesis of the thiomorpholine precursor is a significant step towards a greener and safer synthetic route. acs.orgnih.govacs.org
Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonylthiomorpholine
Reactivity Profile of the Thiomorpholine (B91149) Heterocycle
Nucleophilic Reactivity of the Nitrogen Atom
In a typical thiomorpholine structure, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. However, in 4-methylsulfonylthiomorpholine, the nitrogen atom is directly bonded to the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃). This group exerts a powerful inductive and resonance effect, effectively delocalizing the nitrogen's lone pair of electrons towards the sulfonyl group.
This delocalization significantly diminishes the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity. As a result, this compound is a significantly weaker nucleophile compared to thiomorpholine or N-alkylthiomorpholines. Reactions that typically involve the nucleophilic attack of the nitrogen atom, such as alkylation or acylation, are expected to be considerably slower or require more forcing conditions. The nitrogen atom in N-sulfonylated amines is generally considered non-nucleophilic for most synthetic purposes.
Electrophilic Sites within the Ring System
While the nitrogen atom's nucleophilicity is suppressed, the thiomorpholine ring in this compound possesses potential electrophilic sites. The carbon atoms adjacent to the heteroatoms (nitrogen and sulfur) are the most likely centers for nucleophilic attack due to the electron-withdrawing nature of the neighboring atoms.
Specifically, the two carbon atoms alpha to the nitrogen atom (C2 and C6) and the two carbon atoms alpha to the sulfur atom (C3 and C5) are rendered electron-deficient. A strong nucleophile could potentially attack these positions, leading to ring-opening or substitution reactions, although such reactions are not common without activation. The presence of the electron-withdrawing N-methylsulfonyl group further increases the electrophilicity of the adjacent carbon atoms.
Reactions at the Sulfur Center: Oxidation and Reduction Pathways
The sulfur atom in the thiomorpholine ring, being a thioether, is susceptible to oxidation. It can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone.
The oxidation of the sulfur atom in this compound can be achieved using a variety of oxidizing agents. The reaction proceeds in a stepwise manner. A single oxidation step converts the thioether to a sulfoxide, and a second oxidation step converts the sulfoxide to a sulfone.
Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), and sodium periodate (B1199274) (NaIO₄). Careful control of the stoichiometry of the oxidizing agent is crucial to selectively obtain the sulfoxide and avoid over-oxidation to the sulfone. For the formation of the sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. For instance, potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can effectively oxidize the thioether directly to the sulfone.
The oxidation of the parent compound, thiomorpholine, has been shown to proceed through a thiomorpholine S-oxide intermediate during its biodegradation by certain microorganisms.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Conditions |
| Hydrogen Peroxide (H₂O₂) (1 eq.) | Sulfoxide | Stoichiometric control |
| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Excess reagent, often with a catalyst |
| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide (1 eq.), Sulfone (>2 eq.) | Controlled stoichiometry in a suitable solvent |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often in aqueous methanol |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |
The oxidation of the prochiral sulfur atom in this compound to a sulfoxide introduces a new stereocenter at the sulfur atom. This results in the potential formation of two diastereomers, with the sulfoxide oxygen atom being either in an axial or an equatorial position relative to the chair-like conformation of the thiomorpholine ring.
The stereochemical outcome of the oxidation can be influenced by the nature of the oxidizing agent and the steric and electronic environment around the sulfur atom. For related cyclic thioethers, such as thianes, the stereoselectivity of sulfoxidation has been extensively studied. Generally, oxidation with reagents like MCPBA tends to favor the formation of the thermodynamically more stable equatorial sulfoxide. However, the presence of the bulky N-methylsulfonyl group could influence the conformational preference of the ring and thereby the direction of attack of the oxidizing agent, potentially altering the diastereomeric ratio. Achieving high diastereoselectivity often requires the use of specific chiral oxidizing agents or catalysts.
Influence of the N-Methylsulfonyl Group on Ring Reactivity
The N-methylsulfonyl group is the primary determinant of the chemical reactivity of this compound. Its strong electron-withdrawing character has several profound effects on the thiomorpholine ring:
Reduced Nucleophilicity of Nitrogen: As discussed in section 3.1.1, the primary effect is the significant reduction in the nucleophilicity and basicity of the nitrogen atom. This deactivation prevents the nitrogen from participating in many typical amine reactions.
Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the carbon atoms adjacent to the nitrogen (C2 and C6). This can facilitate deprotonation at these positions with a strong base, creating a nucleophilic center for further functionalization.
Conformational Influence: The bulky and polar N-methylsulfonyl group can influence the conformational equilibrium of the six-membered thiomorpholine ring. This can, in turn, affect the accessibility of different sites on the ring to reagents and influence the stereochemical outcome of reactions, such as the oxidation of the sulfur atom.
Activation of the Ring towards Nucleophilic Attack: While deactivating the nitrogen for electrophilic attack, the N-methylsulfonyl group enhances the electrophilicity of the ring carbons, particularly those alpha to the nitrogen, making them more susceptible to attack by strong nucleophiles.
Electronic Effects on Aromaticity and Basicity
As this compound is a saturated heterocyclic compound, the concept of aromaticity is not applicable. The electronic effects of the methylsulfonyl group are expected to significantly influence the basicity of the nitrogen atom. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of the nitrogen lone pair into the sulfonyl group. This electron-withdrawing effect would substantially decrease the electron density on the nitrogen atom, thereby reducing its ability to donate its lone pair of electrons to a proton. Consequently, this compound is predicted to be a significantly weaker base compared to thiomorpholine or 4-methylthiomorpholine.
Table 1: Predicted Basicity Comparison
| Compound | N-Substituent | Predicted Relative Basicity |
|---|---|---|
| Thiomorpholine | -H | High |
| 4-Methylthiomorpholine | -CH₃ | Higher |
| This compound | -SO₂CH₃ | Very Low |
Steric Hindrance and Conformational Constraints
The thiomorpholine ring typically adopts a chair conformation to minimize torsional strain. The substituents on the nitrogen atom can occupy either an axial or equatorial position. The methylsulfonyl group is sterically demanding, and its presence on the nitrogen atom would introduce significant conformational constraints.
It is highly probable that the chair conformation with the bulky methylsulfonyl group in the equatorial position would be strongly favored to minimize 1,3-diaxial interactions. This conformational locking could influence the reactivity of the molecule by restricting the approach of reactants to certain faces of the ring.
Table 2: Predicted Conformational Preferences
| Conformer | N-SO₂CH₃ Position | Predicted Stability |
|---|---|---|
| Chair | Equatorial | More Stable |
| Chair | Axial | Less Stable |
| Boat | - | Unstable |
Mechanistic Elucidation of Key Transformation Reactions
There is a lack of published studies on specific transformation reactions of this compound, which prevents a detailed mechanistic elucidation. The following sections are therefore speculative, based on general principles of reactivity for similar functional groups.
Kinetic Studies of Reaction Pathways
No kinetic studies for reactions involving this compound have been found in the scientific literature. To perform such a study, one might investigate reactions such as nucleophilic substitution at the sulfur atom of the sulfonyl group or reactions involving the thiomorpholine ring, though the electron-withdrawing nature of the sulfonyl group would deactivate the ring towards many typical reactions.
Identification of Reactive Intermediates
Without specific reaction data, the identification of reactive intermediates is not possible. For hypothetical reactions, one could postulate the formation of various intermediates depending on the reaction conditions. For instance, in a hypothetical nucleophilic attack on the sulfonyl group, a pentacoordinate sulfur intermediate might be formed.
Transition State Analysis
Transition state analysis, whether through experimental methods like kinetic isotope effect studies or computational modeling, is contingent on having a defined reaction to study. As no specific reactions of this compound are documented, no transition state analyses are available.
Structural and Conformational Analysis of 4 Methylsulfonylthiomorpholine
Conformational Preferences of the Thiomorpholine (B91149) Ring
The six-membered thiomorpholine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The presence of the sulfur and nitrogen heteroatoms, along with the bulky methylsulfonyl group, dictates the relative stabilities of these conformations.
The most stable conformation for a six-membered saturated ring is typically the chair conformation . In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, thus minimizing both angle and torsional strain. For 4-Methylsulfonylthiomorpholine, the chair conformation is overwhelmingly favored as the ground-state geometry.
While the chair form is the most stable, other higher-energy conformations such as the boat and twist-boat (or skew-boat) are also possible. The boat conformation is less stable than the chair due to torsional strain from eclipsed hydrogen atoms and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a more stable intermediate between two boat forms, as it alleviates some of this strain. These non-chair conformations are typically considered transition states or high-energy intermediates in the process of ring inversion.
| Conformation | Relative Energy (kcal/mol) - Approximate | Key Features |
|---|---|---|
| Chair | 0 (Most Stable) | Staggered bonds, minimal angle and torsional strain. |
| Twist-Boat | ~5-6 | Intermediate energy, reduced torsional strain compared to boat. |
| Boat | ~6-7 | Eclipsed bonds, flagpole interactions, high energy. |
Influence of the N-Methylsulfonyl Group on Overall Molecular Geometry
In the preferred chair conformation, the N-methylsulfonyl group can occupy either an axial or an equatorial position. Due to its significant steric bulk, the methylsulfonyl group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the ring. This equatorial preference has been confirmed in analogous structures like N-methylsulfonylpiperazine through X-ray crystallography.
| Atoms Involved (Example) | Expected Dihedral Angle in Ideal Chair (°) | Potential Deviation due to N-SO2CH3 |
|---|---|---|
| C-C-C-N | ~ ±60 | Minor |
| C-N-C-C | ~ ±60 | Moderate |
| C-S-C-C | ~ ±60 | Minor |
Stereochemical Considerations
The parent this compound molecule is achiral as it possesses a plane of symmetry passing through the N, S, and the methylsulfonyl group in its averaged conformation. If the ring were to be substituted with other groups, chiral centers could be introduced, leading to the possibility of diastereomers and enantiomers. The conformational preferences of the thiomorpholine ring and the orientation of the N-methylsulfonyl group would then play a crucial role in determining the relative stability and reactivity of these stereoisomers.
Chirality and Diastereomerism
This compound is an achiral molecule as it possesses a plane of symmetry that passes through the sulfur, nitrogen, and the methylsulfonyl group when the thiomorpholine ring is in a symmetric conformation (e.g., an ideal chair or boat). However, the presence of the N-sulfonyl group introduces the potential for stereoisomerism under certain conditions due to the nature of the sulfonamide linkage.
The nitrogen atom in a sulfonamide is pyramidal, meaning the three groups attached to it (the two ring carbons and the sulfonyl sulfur) and the nitrogen lone pair are not in the same plane. This pyramidal geometry at the nitrogen, coupled with the puckered nature of the thiomorpholine ring, can lead to the existence of non-superimposable mirror-image conformations. However, for an unsubstituted thiomorpholine ring, these enantiomeric conformations will rapidly interconvert at room temperature, resulting in a time-averaged achiral molecule.
The protons on the carbon atoms of the thiomorpholine ring, specifically the methylene (B1212753) protons adjacent to the nitrogen (at C2 and C6) and adjacent to the sulfur (at C3 and C5), are diastereotopic. This is because the local environment of each proton is rendered asymmetric by the non-planar ring and the bulky, tetrahedral methylsulfonyl group. In 1H NMR spectroscopy, these diastereotopic protons are expected to be chemically non-equivalent and should, in principle, give rise to distinct signals with different chemical shifts. The observation of separate signals for these geminal protons would be a direct confirmation of the non-planar and asymmetric nature of the ring's conformation in solution.
Dynamic Stereochemistry and Interconversion Mechanisms
The stereochemistry of this compound is dynamic, with the molecule undergoing rapid conformational changes at room temperature. The two primary modes of interconversion are ring inversion and nitrogen inversion.
Ring Inversion: This process involves the flipping of the thiomorpholine ring from one chair conformation to another. During this inversion, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for ring inversion in thiomorpholine itself is expected to be comparable to that of cyclohexane. However, the presence of the N-sulfonyl group can influence this barrier. The transition state for ring inversion is likely a high-energy, non-planar conformation such as a half-chair or a boat.
Nitrogen Inversion: This process involves the inversion of the pyramidal nitrogen atom, where the nitrogen atom and its substituents pass through a planar transition state. For many amines, nitrogen inversion is a very low-energy process. However, in sulfonamides, the barrier to nitrogen inversion is significantly higher. This is attributed to the electron-withdrawing nature of the sulfonyl group, which increases the p-character of the nitrogen lone pair and stabilizes the pyramidal ground state.
For instance, at low temperatures, the rates of ring and nitrogen inversion would slow down sufficiently on the NMR timescale to potentially allow for the observation of distinct signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into time-averaged signals, from which the energy barriers can be calculated. While specific data for this compound is not available, studies on related N-sulfonylated heterocycles suggest that the barriers for these processes are likely to be in a range that is accessible by DNMR techniques.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Methylsulfonylthiomorpholine, providing detailed information about the connectivity of atoms and the conformational dynamics of the molecule in solution.
The thiomorpholine (B91149) ring in this compound is not planar and can exist in different conformations, primarily chair-like structures. The interconversion between these conformers is a dynamic process that can be studied using Variable-Temperature (VT) NMR. At room temperature, this interconversion may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the thiomorpholine ring.
By lowering the temperature, the rate of ring inversion can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the single broad peak for a pair of interconverting protons will resolve into two distinct signals, one for the axial and one for the equatorial proton. Further cooling will lead to sharpening of these individual signals. Analysis of the NMR spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. This is a critical parameter for understanding the conformational flexibility of the molecule.
Expected ¹H NMR Data from Variable-Temperature Studies:
| Temperature | Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Room Temp. | H-2/H-6 (axial & equatorial) | Broad singlet | bs | Rapid chair-chair interconversion |
| Room Temp. | H-3/H-5 (axial & equatorial) | Broad singlet | bs | Rapid chair-chair interconversion |
| Low Temp. | H-2a, H-6a (axial) | ~ 3.2 - 3.5 | d | Slowed interconversion |
| Low Temp. | H-2e, H-6e (equatorial) | ~ 2.8 - 3.1 | d | Slowed interconversion |
| Low Temp. | H-3a, H-5a (axial) | ~ 2.9 - 3.2 | d | Slowed interconversion |
| Low Temp. | H-3e, H-5e (equatorial) | ~ 2.5 - 2.8 | d | Slowed interconversion |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals of this compound and confirming its covalent structure.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the protons on adjacent carbons in the thiomorpholine ring (e.g., between H-2 and H-3, and between H-5 and H-6). This confirms the connectivity within the heterocyclic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each carbon signal based on the assignment of its attached proton(s). For example, the proton signal of the methyl group in the methylsulfonyl moiety will show a correlation to the corresponding methyl carbon signal.
Expected ¹H and ¹³C NMR Chemical Shift Assignments:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (from ¹H) |
| 2, 6 | ~ 2.8 - 3.2 | ~ 48 - 52 | Yes | C-3, C-5 |
| 3, 5 | ~ 2.6 - 3.0 | ~ 50 - 54 | Yes | C-2, C-6 |
| -SO₂-CH₃ | ~ 2.9 | ~ 35 - 40 | Yes | C-3, C-5 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of C₅H₁₁NO₂S₂. This is a critical step in the identification and characterization of the compound.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 182.0258 |
| [M+Na]⁺ | 204.0077 |
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) will cause the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information.
Key expected fragmentation pathways include:
Loss of the methylsulfonyl group: Cleavage of the N-S bond can lead to the loss of the •SO₂CH₃ radical (79 u), resulting in a fragment ion corresponding to the protonated thiomorpholine ring.
Loss of sulfur dioxide: A common fragmentation pathway for sulfonyl compounds is the loss of a neutral SO₂ molecule (64 u).
Ring cleavage of the thiomorpholine moiety: The thiomorpholine ring can undergo characteristic fragmentation, such as the loss of ethene (C₂H₄, 28 u) or thioethene (C₂H₄S, 60 u).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines. miamioh.edu
Predicted Major Fragment Ions in Mass Spectrometry:
| m/z | Proposed Fragment Structure/Loss |
| 181 | [M-H]⁺ |
| 166 | [M-CH₃]⁺ |
| 102 | [M-SO₂CH₃]⁺ |
| 117 | [M-SO₂]⁺ |
| 88 | [C₄H₁₀N]⁺ (from ring cleavage) |
| 79 | [SO₂CH₃]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Structure
For this compound, the key functional groups are the sulfonyl group (SO₂) and the thiomorpholine ring.
Infrared (IR) Spectroscopy: The sulfonyl group will exhibit strong and characteristic absorption bands for its symmetric and asymmetric stretching vibrations. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups will also be prominent. The C-N and C-S stretching vibrations of the thiomorpholine ring will appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the polar sulfonyl group vibrations are strong in the IR spectrum, the less polar C-S and S-S (if present as an impurity) bonds may show more intense signals in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active. A study on the related compound 4-(benzenesulfonyl)-morpholine provides a basis for the expected vibrational modes. scielo.org.mxresearchgate.netresearchgate.net
Expected Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| SO₂ asymmetric stretch | ~1320 - 1350 (strong) | Weak |
| SO₂ symmetric stretch | ~1140 - 1160 (strong) | Medium |
| C-H stretch (methyl & methylene) | ~2850 - 3000 (medium) | Strong |
| C-N stretch | ~1100 - 1200 (medium) | Medium |
| C-S stretch | ~600 - 800 (weak-medium) | Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govre3data.org This technique provides unequivocal evidence of the molecular structure of this compound, including bond lengths, bond angles, and conformational details of the thiomorpholine ring. For instance, in related thiomorpholine structures, the ring is often found to adopt a chair conformation. mdpi.com
The primary outcome of an X-ray crystallographic analysis is an electron density map, from which the positions of individual atoms can be determined. re3data.org The resulting structural data is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. psds.ac.uk
Analysis of Crystal Packing and Hydrogen Bonding Networks
Beyond the intramolecular details, X-ray crystallography provides invaluable insights into the supramolecular architecture of the crystal lattice, revealing how individual molecules of this compound pack together in the solid state. This analysis is crucial for understanding the intermolecular forces that govern the physical properties of the compound.
Of particular interest are hydrogen bonding networks. While this compound lacks strong hydrogen bond donors, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and the hydrogen atoms of the thiomorpholine ring or methyl group, can play a significant role in stabilizing the crystal structure. scielo.org.mx The analysis of these interactions, including their distances and angles, helps to build a complete picture of the solid-state structure.
The following table presents hypothetical crystallographic data for this compound, based on common findings for related organic molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.3 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
Note: This data is for illustrative purposes and represents typical values for organic crystalline compounds.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for these purposes. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a robust and versatile technique for separating and quantifying non-volatile and thermally labile compounds. researchgate.net For the purity assessment of this compound, a reversed-phase HPLC method is typically developed. This involves optimizing various parameters to achieve a good separation between the main compound and any potential impurities.
Key aspects of HPLC method development include the selection of an appropriate stationary phase (e.g., C18), the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength for the UV detector. nih.gov A well-developed HPLC method will exhibit a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. The area under the peak is proportional to the concentration, allowing for quantitative purity determination.
An example of a developed HPLC method is detailed in the table below.
Table 3: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These parameters are hypothetical and serve as a representative example of a reversed-phase HPLC method.
Gas Chromatography (GC) for Volatile Byproducts
Gas chromatography is the method of choice for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC can be employed to detect and quantify any volatile byproducts or residual starting materials. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.
A mass spectrometer is often coupled with the gas chromatograph (GC-MS), providing both retention time and mass spectral data, which allows for the confident identification of the separated components. nih.gov For some less volatile thiomorpholine derivatives, derivatization may be necessary to increase their volatility for GC analysis.
The table below outlines typical GC parameters for the analysis of volatile byproducts.
Table 4: Representative GC Method Parameters for Analysis of Volatile Byproducts
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
Note: These GC parameters are illustrative and would be optimized based on the specific volatile byproducts of interest.
Derivatives and Analogues of 4 Methylsulfonylthiomorpholine: Synthetic and Theoretical Perspectives
Synthetic Strategies for Functionalization of the Thiomorpholine (B91149) Ring
The thiomorpholine scaffold, characterized by a six-membered ring containing both sulfur and nitrogen atoms, offers multiple sites for chemical modification. In the case of 4-Methylsulfonylthiomorpholine, the presence of the electron-withdrawing methylsulfonyl group at the nitrogen atom significantly influences the reactivity of the entire ring system. Functionalization strategies can be broadly categorized by the targeted atom within the heterocyclic ring.
Substitution Reactions at Carbon Atoms
Direct functionalization of the carbon atoms of the thiomorpholine ring in this compound is a challenging yet crucial endeavor for generating structural diversity. The carbon atoms adjacent to the nitrogen (C2 and C6) and the sulfur (C3 and C5) exhibit different reactivity profiles.
Recent advancements in C-H functionalization of saturated nitrogen heterocycles offer potential pathways for introducing substituents onto the thiomorpholine ring. ethz.ch Strategies involving photocatalysis, mediated by a redox-active protecting group, have shown promise for the α-functionalization of azaheterocycles. Such methods could potentially be adapted for the selective mono-functionalization of the carbon atoms adjacent to the nitrogen in N-acyl or N-sulfonyl thiomorpholines.
Another approach involves the generation of α-amino radicals, which can then participate in Giese additions and radical cross-couplings to install alkyl or aryl groups. The regioselectivity of these reactions on the unsymmetrical this compound ring, however, would need to be carefully controlled. The electron-withdrawing nature of the N-sulfonyl group is expected to influence the stability and reactivity of adjacent radical or anionic intermediates.
The functionalization of carbon atoms beta to the nitrogen (C3 and C5) presents a different set of challenges. While methods for remote C-H functionalization of saturated nitrogen-containing heterocycles are emerging, they are less developed than α-functionalization techniques. researchgate.net
Modifications at the Nitrogen and Sulfur Centers
The nitrogen and sulfur atoms of the thiomorpholine ring are key handles for synthetic modifications.
Nitrogen Center: The 4-position of thiomorpholine is readily functionalized through reactions with various electrophiles. The synthesis of this compound itself involves the reaction of thiomorpholine with methanesulfonyl chloride. This N-sulfonylation is a common strategy to modify the properties of the parent heterocycle.
Sulfur Center: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Oxidation of the sulfur can lead to the corresponding sulfoxide (B87167) (thiomorpholine S-oxide) and sulfone (thiomorpholine S,S-dioxide). jchemrev.com For instance, thiomorpholine-1,1-dioxide is typically prepared by the oxidation of thiomorpholine using oxidizing agents like hydrogen peroxide. guidechem.com The resulting sulfone exhibits significantly different electronic properties and conformational preferences compared to the parent sulfide (B99878). This modification can be performed on the N-substituted thiomorpholine, allowing for the synthesis of N-methylsulfonylthiomorpholine S,S-dioxide. The presence of the sulfonyl group at the sulfur atom further withdraws electron density from the ring and can influence its biological activity and physical properties. jchemrev.com
Exploration of Analogues with Varied Sulfonyl Substituents
Systematic modification of the sulfonyl group in this compound allows for the fine-tuning of its physicochemical properties. By replacing the methyl group with other alkyl or aryl moieties, a library of analogues can be generated to explore structure-activity relationships.
The synthesis of these analogues generally follows the same synthetic route as for this compound, which involves the reaction of thiomorpholine with a variety of sulfonyl chlorides (R-SO₂Cl).
| Sulfonyl Substituent (R) | Name of Analogue | Potential Properties |
| Ethyl | 4-Ethylsulfonylthiomorpholine | Increased lipophilicity compared to methyl analogue. |
| Propyl | 4-Propylsulfonylthiomorpholine | Further increase in lipophilicity. |
| Phenyl | 4-Phenylsulfonylthiomorpholine | Introduction of an aromatic ring can facilitate π-stacking interactions. |
| 4-Tolyl | 4-(4-Tolylsulfonyl)thiomorpholine | Introduction of a substituted aromatic ring for probing electronic effects. |
| 4-Nitrophenyl | 4-(4-Nitrophenylsulfonyl)thiomorpholine | Electron-withdrawing group on the phenyl ring can modulate electronic properties. |
| 2-(Chloromethyl)phenyl | 4-((2-(Chloromethyl)phenyl)sulfonyl)thiomorpholine | Introduction of a reactive handle for further functionalization. |
The synthesis of N-arylsulfonyl hydroxylamines and their subsequent reactions with electron-deficient alkenes represent a versatile method for creating alkyl aryl sulfones, which could be adapted for the synthesis of more complex sulfonyl-substituted thiomorpholines. nih.gov
Comparative Studies with Morpholine (B109124) and Other Sulfur-Containing Heterocycles
To understand the unique properties of this compound, it is essential to compare it with its oxygen-containing counterpart, N-methylsulfonylmorpholine, and other related sulfur-containing heterocycles.
Structural and Electronic Contrasts
Upon N-sulfonylation, the conformational preferences of both rings are further influenced. The bulky and electron-withdrawing sulfonyl group can affect the nitrogen inversion barrier and the equilibrium between axial and equatorial conformations of substituents on the ring.
| Compound | Key Structural Feature | Key Electronic Feature |
| 4-Methylsulfonylmorpholine | C-O-C bond angle ~111° | Oxygen is highly electronegative. |
| This compound | C-S-C bond angle ~98° | Sulfur is less electronegative than oxygen. |
| This compound S,S-dioxide | Sulfone group (SO₂) | Strongly electron-withdrawing sulfone group. |
Differences in Reactivity Profiles
The differing structural and electronic properties of these heterocycles translate into distinct reactivity profiles.
Nucleophilicity of the Heteroatom: The nitrogen in N-sulfonylated heterocycles is significantly less nucleophilic and basic compared to the parent amines due to the electron-withdrawing effect of the sulfonyl group. The sulfur atom in this compound, being a soft nucleophile, can participate in reactions with soft electrophiles. In contrast, the oxygen in the corresponding morpholine derivative is a harder nucleophile.
Oxidation at Sulfur: The sulfur atom of this compound is susceptible to oxidation to form the corresponding sulfoxide and sulfone, a reaction pathway not available to its morpholine analogue. jchemrev.com This provides an additional avenue for functionalization and property modulation.
Ring Stability and Reactivity: The thiomorpholine ring may exhibit different stability towards ring-opening reactions compared to the morpholine ring under various conditions. The presence of the N-sulfonyl group generally stabilizes the ring towards certain degradation pathways.
This compound as a Synthetic Building Block for Complex Molecules
This compound, a heterocyclic compound featuring a thiomorpholine ring S,S-dioxide and an N-methylsulfonyl group, represents a potentially versatile yet underexplored building block in the synthesis of more complex molecular architectures. While the thiomorpholine scaffold itself is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds, the specific utility of the 4-methylsulfonyl derivative as a reactive intermediate in multi-step syntheses is not extensively documented in publicly available research. However, by examining the reactivity of analogous N-sulfonyl cyclic amines and the inherent chemical properties of the thiomorpholine S,S-dioxide moiety, its potential as a synthetic precursor can be inferred.
The presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom significantly influences the reactivity of the thiomorpholine ring. This substitution can modulate the nucleophilicity of the nitrogen atom and potentially activate adjacent carbon atoms for certain synthetic transformations. The sulfone group, being a strong electron-withdrawing entity, can also impact the conformational preferences of the six-membered ring.
While direct, detailed examples of this compound being elaborated into complex molecules are scarce in the literature, the broader class of cyclic N-sulfonyl amines has been shown to participate in a variety of synthetic transformations. researchgate.net For instance, N-sulfonylated cyclic imines can act as electrophiles, and in some cases, the α-protons to the sulfonyl group can be deprotonated to form nucleophilic species. researchgate.net Radical cyclizations of cyclic ene-sulfonamides have also been reported to yield polycyclic imines, demonstrating the utility of the N-sulfonyl group in mediating complex ring-forming reactions. nih.gov
In the context of constructing complex molecules, this compound could theoretically serve as a scaffold upon which additional functionality and ring systems are built. For example, the synthesis of novel quinoline (B57606) derivatives coupled with thiomorpholine has been reported, showcasing the integration of the thiomorpholine moiety into more complex heterocyclic systems. nih.gov Although this example does not specifically use the 4-methylsulfonyl derivative, it highlights the principle of using the thiomorpholine ring as a foundational element.
The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, and building blocks that facilitate such constructions are highly valuable. airo.co.in Methodologies for creating fused ring systems often involve cyclization reactions, ring-closing metathesis, and cycloaddition reactions. airo.co.in The thiomorpholine S,S-dioxide ring within this compound could potentially participate in such reactions, either through functionalization of the ring carbons or through reactions involving the N-sulfonyl group.
The table below outlines potential, albeit theoretical at this stage for the specific compound, synthetic transformations where this compound could be employed as a building block, based on the known reactivity of similar compounds.
| Reaction Type | Potential Application of this compound | Resulting Structural Motif |
| Directed ortho-Metalation | If an aromatic ring were appended to the thiomorpholine core, the N-sulfonyl group could act as a directed metalation group to functionalize the aromatic ring. | Substituted aryl-thiomorpholine derivatives |
| N-Arylation/N-Alkylation | Cleavage of the N-S bond (if achievable) would provide a secondary amine for further functionalization. | Variously N-substituted thiomorpholine S,S-dioxides |
| Ring Expansion/Contraction | Rearrangement reactions could potentially lead to different heterocyclic systems. | Novel heterocyclic scaffolds |
| Functionalization of α-Carbons | Deprotonation of the carbons α to the sulfone group could generate a carbanion for reaction with electrophiles. | C-substituted thiomorpholine S,S-dioxide derivatives |
It is important to note that while the thiomorpholine S,S-dioxide moiety is a component of some pharmaceutical intermediates, the specific role of this compound as a starting material in these processes is not explicitly detailed in the available literature. Further research is required to fully explore and document the synthetic potential of this compound as a versatile building block for the construction of complex molecules.
Future Research Directions in 4 Methylsulfonylthiomorpholine Chemistry
Development of Novel and Efficient Synthetic Routes
While methods for the synthesis of sulfonamides and thiomorpholine (B91149) derivatives are established, future research will likely focus on developing more innovative and efficient routes to 4-Methylsulfonylthiomorpholine and its analogs. nih.govjchemrev.comacs.orgbenthamscience.com Key areas of development are expected to include:
Continuous Flow Synthesis: The application of flow chemistry offers significant advantages in terms of safety, scalability, and product consistency. acs.org Future work could focus on developing a fully automated, multi-step flow synthesis of this compound, potentially starting from basic feedstocks. This approach would enable rapid library synthesis for screening purposes. acs.orgnih.gov
One-Pot Methodologies: Designing one-pot reactions that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste. nih.govacs.org Research in this area could target the development of a one-pot synthesis of N-alkylated sulfonamides from simple starting materials.
Green Chemistry Approaches: A growing emphasis on sustainability will drive the development of synthetic routes that utilize greener solvents, catalysts, and reagents. tandfonline.comrsc.org Future syntheses of this compound could explore the use of biocatalysis or benign reaction media to minimize environmental impact.
A comparative table of potential future synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow Synthesis | Improved safety, scalability, and consistency; enables rapid library generation. acs.orgacs.orgnih.gov | Development of a fully automated, multi-step process; optimization of reaction conditions in a flow reactor. |
| One-Pot Methodologies | Increased efficiency, reduced waste, and simplified purification. nih.govacs.org | Design of cascade reactions; discovery of compatible catalyst systems for multiple transformations. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, and safer processes. tandfonline.comrsc.org | Exploration of biocatalytic routes; use of water or other green solvents; development of recyclable catalysts. |
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, several areas warrant deeper mechanistic investigation:
Nucleophilic Substitution at the Sulfonyl Center: The sulfonamide group is a key functional handle. Detailed kinetic and stereochemical studies of nucleophilic substitution reactions at the sulfur atom will provide insights into the transition states and intermediates involved. scilit.comresearchgate.netucl.ac.ukresearchgate.netmdpi.com This knowledge can be leveraged to control the stereochemical outcome of reactions and to design more reactive or selective reagents.
Radical Reactions: The potential for radical-mediated transformations involving the thiomorpholine ring or the methylsulfonyl group is an underexplored area. nih.gov Mechanistic studies, including the use of radical traps and computational modeling, could uncover novel cyclization or functionalization pathways.
Reactivity of the Thiomorpholine Ring: The conformational flexibility and the presence of both nitrogen and sulfur heteroatoms in the thiomorpholine ring can influence its reactivity. researchgate.net Studies on the role of the ring conformation in directing the outcome of reactions would be highly valuable.
Future mechanistic studies could employ a combination of experimental techniques and computational methods to provide a comprehensive picture of the reaction pathways.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can be applied to:
Conformational Analysis: Density Functional Theory (DFT) calculations can be used to predict the stable conformations of this compound and its derivatives. mdpi.com Understanding the conformational preferences is essential for predicting reactivity and designing molecules with specific shapes.
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. nih.gov This information can complement experimental mechanistic studies and provide insights that are difficult to obtain through experiments alone.
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of this compound analogs, such as solubility, lipophilicity, and metabolic stability. researchgate.netulster.ac.ukresearch.google These predictive models can guide the design of new compounds with desired properties.
The integration of computational modeling into the research workflow will accelerate the discovery and optimization of new this compound-based compounds.
Exploration of Non-Biological Academic Applications (e.g., catalysis, materials science)
Beyond its potential biological applications, the unique structural features of this compound suggest its utility in other areas of academic research, particularly in catalysis and materials science.
Catalysis: The thiomorpholine scaffold can act as a ligand for transition metals. nih.gov Future research could explore the synthesis of this compound-based ligands and their application in various catalytic transformations. The electronic properties of the sulfonyl group could be tuned to modulate the catalytic activity of the metal center.
Materials Science: Morpholine (B109124) and thiomorpholine derivatives have been incorporated into polymers to create advanced materials with specific properties. nih.govrsc.orge3s-conferences.orgmdpi.com Research could focus on the synthesis of monomers derived from this compound and their polymerization to create novel materials with interesting thermal, mechanical, or optical properties. The polarity and hydrogen bonding capabilities of the sulfonamide group could be exploited to control the self-assembly of these polymers. rsc.org
The table below outlines potential non-biological applications and the corresponding research directions.
| Application Area | Potential Role of this compound | Key Research Directions |
| Catalysis | As a ligand for transition metal catalysts. nih.gov | Synthesis of novel ligand architectures; evaluation in cross-coupling, hydrogenation, and other catalytic reactions. |
| Materials Science | As a monomer for the synthesis of functional polymers. nih.govrsc.orge3s-conferences.orgmdpi.com | Polymerization of this compound-containing monomers; characterization of the resulting polymer properties; exploration of applications in areas such as coatings, membranes, or smart materials. |
Integration of Automated Synthesis and Machine Learning in Discovery
The convergence of automated synthesis and machine learning is revolutionizing the process of chemical discovery. arxiv.orgnih.gov For this compound, these technologies can be leveraged to:
Automated Library Synthesis: Automated platforms can be used to synthesize large libraries of this compound analogs with diverse substituents. acs.orgnih.govacs.orgresearchgate.net This high-throughput synthesis capability is essential for systematic structure-activity relationship (SAR) studies.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for the synthesis of this compound derivatives, leading to improved yields and reduced development time.
Predictive Models for Compound Design: Machine learning models can be developed to predict the properties and activities of virtual compounds before they are synthesized. arxiv.org This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new molecules with desired functionalities.
The integration of these advanced technologies will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold and unlock new opportunities for innovation.
Q & A
Q. What are the validated synthetic routes for 4-Methylsulfonylthiomorpholine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of thiomorpholine derivatives. A base-mediated reaction (e.g., using K₂CO₃ or Et₃N) with methylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) is common . Key optimization steps include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of thiomorpholine to methylsulfonyl chloride improves yield.
- Workup : Precipitation in ice-cwater followed by recrystallization (e.g., using ethanol/water mixtures) enhances purity.
Example yields from analogous syntheses:
| Base Used | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| K₂CO₃ | DCM | 78 | 99.2 |
| Et₃N | THF | 85 | 98.5 |
| Note: Characterization via ¹H/¹³C NMR and IR is critical to confirm sulfonylation . |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include the thiomorpholine ring protons (δ 3.2–3.8 ppm, multiplet) and methylsulfonyl group (singlet at δ 3.0 ppm).
- ¹³C NMR : The sulfonyl carbon appears at δ 42–44 ppm, while the thiomorpholine carbons range from δ 45–55 ppm .
- IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfonylation .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 194.1 (calculated for C₅H₁₁NO₂S₂).
Tip: Compare with literature data for thiomorpholine derivatives to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Caution: The compound may cause skin irritation (GHS Category 1B); refer to SDS for emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
Variable Temperature NMR : Assess dynamic behavior of the thiomorpholine ring (e.g., coalescence temperature studies).
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., C–S bond lengths: ~1.8 Å) .
Example: Discrepancies in methylsulfonyl proton shifts were resolved via HSQC, confirming steric effects from ring puckering .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model sulfonyl group electrophilicity and nucleophilic attack sites.
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological applications.
Case Study: DFT predicted regioselectivity in sulfonamide formation matched experimental outcomes (95% accuracy) .
Q. How can researchers optimize HPLC methods for analyzing this compound in complex mixtures?
- Methodological Answer :
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
- Detection : UV at 210 nm (sulfonyl group absorption).
- Validation Parameters :
| Parameter | Requirement | Result |
|---|---|---|
| Linearity (R²) | ≥0.999 | 0.9995 |
| LOD (ng/mL) | ≤10 | 8.2 |
| Recovery (%) | 95–105 | 98.7 |
| Note: Adjust pH to 2.5–3.0 to improve peak symmetry . |
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via factorial designs.
- Quality Control : Implement strict specifications for raw materials (e.g., thiomorpholine purity ≥99%).
Example: A DoE reduced yield variability from ±12% to ±3% by identifying optimal reagent addition rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
